molecular formula C33H36F3N5O10 B058222 Ac-YVAD-AFC CAS No. 219137-85-6

Ac-YVAD-AFC

Cat. No. B058222
M. Wt: 719.7 g/mol
InChI Key: GWKJISJKNKIJNP-DEQDFGQZSA-N
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Description

Ac-YVAD-AFC is studied in the context of its chemical synthesis, molecular structure, and various properties, mainly due to its significance in biochemical applications. However, direct information on Ac-YVAD-AFC from the provided papers was scarce. The closest relevant study investigated the effects of the caspase-1 inhibitor Ac-YVAD-CHO, highlighting its potential in reducing pulmonary and systemic release of proinflammatory mediators in rat endotoxaemia, which indirectly informs on the biochemical relevance of similar compounds (Boost et al., 2007).

Synthesis Analysis

The synthesis process often involves complex reactions to ensure the correct incorporation of the compound into desired applications. For compounds similar to Ac-YVAD-AFC, synthesis methods include multistep reactions from base components, highlighting efficient chemical synthesis techniques necessary for bioapplications, as demonstrated in the synthesis of acridon-2-ylalanine for protein studies (Speight et al., 2013).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of compounds like Ac-YVAD-AFC. Studies on similar compounds show detailed characterizations through spectroscopic methods and quantum chemical calculations, which help determine structural, vibrational, and electronic properties (Barım & Akman, 2019).

Chemical Reactions and Properties

Chemical properties of Ac-YVAD-AFC-like compounds involve their reactivity with other molecules and their stability under different conditions. Research into the chemical modifications and reactivity of related complexes provides insights into how these compounds might behave in various chemical environments (Poncelet et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting point, and others, are essential for practical applications. Studies on compounds with similar structural features or functionalities offer valuable information on how Ac-YVAD-AFC might be handled or stored (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific enzymes or biological molecules, define the utility of Ac-YVAD-AFC in research or therapeutic contexts. Although direct studies on Ac-YVAD-AFC were not found, related research provides a backdrop against which its chemical behavior might be inferred, particularly in the context of bioactivity and interaction with biological systems (Gencic et al., 2010).

Scientific Research Applications

  • Inhalation Therapy for Attenuating Proinflammatory Mediators : Ac-YVAD-CHO, a variant of Ac-YVAD-AFC, demonstrated potential in reducing pulmonary and systemic release of proinflammatory mediators in rat endotoxemia, suggesting its use in inhalation therapy for conditions like Acute Respiratory Distress Syndrome (ARDS) (Boost et al., 2007).

  • Neuroprotection in Quinolinic Acid-Induced Apoptosis : Ac-YVAD-CHO attenuated apoptosis induced by quinolinic acid in rat striatum, implicating its role in neuroprotective strategies against neurodegenerative conditions (Cao et al., 2005).

  • Neuroprotection in Oxygen Glucose Deprivation : Ac-YVAD-cmk, another derivative, was found to be neuroprotective in a hippocampal slice culture model of neuronal cell death induced by oxygen and glucose deprivation, suggesting its utility in cerebral ischemia (Ray et al., 2000).

  • Inhibition of Cathepsin-B in Neurodegeneration : Ac-YVAD-cmk was also found to target cathepsin-B, a cysteine protease, contributing to its neuroprotective properties in cell cultures under oxidative stress and oxygen/glucose deprivation (Gray et al., 2001).

  • Renoprotective Effect in Sepsis-Induced Acute Kidney Injury : Ac-YVAD-CMK demonstrated a protective effect in a mouse model of sepsis-induced acute kidney injury, suggesting its therapeutic potential in sepsis management (Yang et al., 2021).

  • Attenuation of Acute Gastric Injury : The inhibitor was also effective in protecting against acute gastric injury in mice by affecting the NLRP3 inflammasome and reducing inflammation and apoptosis (Zhang et al., 2016).

  • Improvement of Bone Marrow Stromal Cells Transplantation after Spinal Cord Injury : Ac-YVAD-CMK was found to enhance the transplantation of bone marrow stromal cells in spinal cord injury by inhibiting caspase-1-mediated inflammatory response, improving neuroprotection (Zhang et al., 2020).

  • Prevention of Neurogenic Pulmonary Edema after Subarachnoid Hemorrhage : In a study on mice, Ac-YVAD-CMK effectively prevented lung cell apoptosis and neurogenic pulmonary edema following subarachnoid hemorrhage (Suzuki et al., 2009).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJISJKNKIJNP-DEQDFGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36F3N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-YVAD-AFC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
M Furuoka, KI Ozaki, D Sadatomi… - Journal of Cellular …, 2016 - Wiley Online Library
… At 6 h after stimulation, caspase-1 activity, which was assayed as cleavage activity of the fluorometric peptide substrate Ac-YVAD-AFC, was higher in the lysate from cells treated with 20 …
Number of citations: 48 onlinelibrary.wiley.com
I Marzo, SA Susin, PX Petit, L Ravagnan, C Brenner… - FEBS letters, 1998 - Elsevier
Mitochondrial intermembrane proteins including cytochrome c are known to activate caspases. Accordingly, a disruption of the mitochondrial membrane barrier function with release of …
Number of citations: 189 www.sciencedirect.com
JH Kim, DH Kim, SH Baek, HJ Lee, MR Kim… - Biochemical …, 2006 - Elsevier
… -(7-amino-4-trifluoro methylcoumarin) (Ac-YVAD-AFC) as a substrate. The cells were lysed with a … , 0.1% BSA) supplemented with 100 μM of Ac-YVAD-AFC at 37 C for 4 h. The released …
Number of citations: 103 www.sciencedirect.com
N Marks, MJ Berg, A Guidotti… - Journal of neuroscience …, 1998 - Wiley Online Library
… In contrast, no increase in activity was found using Ac-YVAD-afc, a preferred substrate for caspase-1 for cultures up to 18 hr (data not shown). To determine the relationship between …
Number of citations: 111 onlinelibrary.wiley.com
S Khare, AD Radian, A Dorfleutner… - NLR Proteins: Methods and …, 2016 - Springer
… In this case, equilibrate beads in caspase assay buffer (lacking the substrate Ac-YVAD-AFC)… 100 μl caspase assay buffer/sample with fresh DTT and 100 μM of substrate Ac-YVAD-AFC. …
Number of citations: 16 link.springer.com
RF Guo, M Huber-Lang, X Wang… - The Journal of …, 2000 - Am Soc Clin Investig
… Cell lysates were incubated with caspase substrates: Ac-YVAD-AFC (caspase-1), Ac-DEVD-AFC (caspase-3), Ac-VEID-AFC (caspase-6), Ac-IETD-AFC (caspase-8), and Ac-LEHD-AFC …
Number of citations: 174 www.jci.org
A Taracanova, I Tsilioni, P Conti… - Proceedings of the …, 2018 - National Acad Sciences
… After stimulation, 50 μM YVAD-AFC was added to cells and incubated for 2 h at 37 C (Ac-YVAD-AFC; Santa Cruz Biotechnology). Fluorescence was measured by a SpectraMax Gemini …
Number of citations: 82 www.pnas.org
D Sadatomi, K Nakashioya, S Mamiya… - The journal of …, 2017 - academic.oup.com
… Caspase-1 activity was measured in cell lysates using the fluorometric peptide substrate Ac-YVAD-AFC. Data are shown as the mean ± SEM (n = 3). **P < 0.01, ns (not significant), …
Number of citations: 49 academic.oup.com
NV Chichkova, RA Galiullina… - Functional Plant …, 2017 - CSIRO Publishing
… At-Phyt was pre-treated with the indicated chemical inhibitors at the optimised concentration before the addition of the preferred Ac-YVAD-AFC substrate (20 μM). Hydrolysis with …
Number of citations: 20 www.publish.csiro.au
SN Harper, PD Leidig, FM Hughes Jr… - Research and reports …, 2019 - Taylor & Francis
… controls were incubated with ATP (1.25 mM) for 1 hr to maximally stimulate NLRP3 inflammasome activity (measured as caspase-1 cleavage of the fluorogenic substrate Ac-YVAD-AFC)…
Number of citations: 9 www.tandfonline.com

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